4-Methylumbelliferyl b-D-xylobioside
Overview
Description
4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. It is a conjugate of 4-methylumbelliferone and b-D-xylobiose, which fluoresces upon enzymatic hydrolysis, making it a valuable tool in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-xylobioside involves the condensation of protected 4-methylumbelliferyl b-D-xylopyranoside with a suitable xylobiose derivative. The reaction typically requires the use of glycosylation catalysts and protective groups to ensure selective formation of the desired glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-xylobioside primarily undergoes hydrolysis reactions catalyzed by xylanase enzymes. The hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of xylanase enzymes and is conducted in buffered aqueous solutions at optimal pH and temperature conditions for the enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used as an indicator of enzyme activity .
Scientific Research Applications
4-Methylumbelliferyl b-D-xylobioside is widely used in scientific research for the detection and quantification of xylanase activity. It is employed in various fields, including:
Biochemistry: Used in enzyme assays to study the activity and kinetics of xylanases.
Microbiology: Applied in the detection of xylanase-producing microorganisms.
Agriculture: Utilized in the analysis of plant cell wall degradation and biomass conversion.
Industrial Biotechnology: Used in the development of industrial enzymes for applications in biofuel production and paper manufacturing.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme cleaves the glycosidic bond between the xylobiose and 4-methylumbelliferone, resulting in the release of the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the xylanase enzyme .
Comparison with Similar Compounds
4-Methylumbelliferyl b-D-xylobioside is unique in its high sensitivity and specificity for detecting xylanase activity. Similar compounds include:
5-Bromo-3-indolyl b-D-xylobioside: Another substrate used for xylanase detection but with different sensitivity and specificity.
4-Methylumbelliferyl b-D-glucuronide: Used for detecting glucuronidase activity in transformed plants.
4-Methylumbelliferyl b-D-cellobioside: Used for detecting cellulase activity.
These compounds are used in various biochemical assays but differ in their enzyme specificity and detection methods.
Properties
IUPAC Name |
7-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJNHLLPXDPCN-WZZSYRLHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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